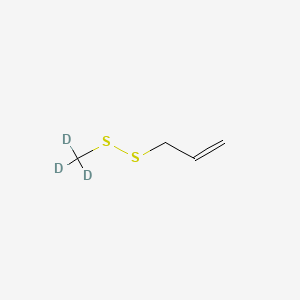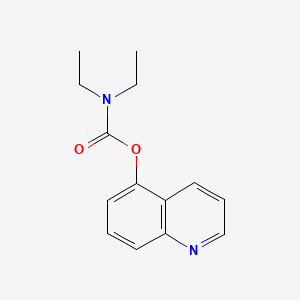
Anhydro-ouabain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydro-ouabain is a cardiotonic steroid with notable anti-inflammatory and neuroprotective properties. It is a derivative of ouabain, a compound traditionally used as an arrow poison in eastern Africa. Ouabain itself is a cardiac glycoside that inhibits the Na+/K±ATPase enzyme, leading to increased intracellular sodium and calcium concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydro-ouabain involves modifications at specific positions of the ouabain molecule. For instance, modifications at the glycone (C3) and lactone (C17) domains have been explored to create ouabain derivatives with selective inhibitory properties . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural changes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Anhydro-ouabain undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification but typically involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or altered biological properties. These derivatives can be used for further research or therapeutic applications.
Scientific Research Applications
Anhydro-ouabain has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of cardiac glycosides.
Biology: Investigated for its effects on cellular processes, including ion transport and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating heart conditions, neurodegenerative diseases, and inflammatory disorders
Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties.
Mechanism of Action
Anhydro-ouabain exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium and calcium concentrations. This inhibition affects various cellular processes, including the activation of contractile proteins such as actin and myosin . Additionally, this compound has been shown to modulate signaling pathways, including the MAPK and ERK pathways, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
Anhydro-ouabain is part of the cardenolide family of compounds, which also includes ouabain, digitoxin, and digoxin. These compounds share a similar mechanism of action but differ in their potency, selectivity, and therapeutic applications . For example:
Ouabain: Used to treat heart failure and arrhythmias.
Digitoxin: Known for its long half-life and used in chronic heart conditions.
Digoxin: Commonly used for its rapid onset of action in acute heart failure.
This compound is unique due to its specific modifications, which enhance its neuroprotective and anti-inflammatory properties, making it a valuable compound for neurological research .
Properties
Molecular Formula |
C29H42O11 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-[(1R,3R,4R,7S,8R,11S,13S,15S,16R,17S)-7,11-dihydroxy-16-(hydroxymethyl)-3-methyl-13-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-18-oxapentacyclo[13.2.1.03,7.08,17.011,16]octadecan-4-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O11/c1-13-22(32)23(33)24(34)25(38-13)39-15-8-19-28(12-30)21-17(3-5-27(28,35)9-15)29(36)6-4-16(14-7-20(31)37-11-14)26(29,2)10-18(21)40-19/h7,13,15-19,21-25,30,32-36H,3-6,8-12H2,1-2H3/t13-,15-,16+,17+,18+,19-,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |
InChI Key |
ZFXNRSKHYZDQAF-HQNKIFNQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]3[C@@]4([C@@H]5[C@@H](CC[C@@]4(C2)O)[C@]6(CC[C@@H]([C@]6(C[C@H]5O3)C)C7=CC(=O)OC7)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3C4(C5C(CCC4(C2)O)C6(CCC(C6(CC5O3)C)C7=CC(=O)OC7)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


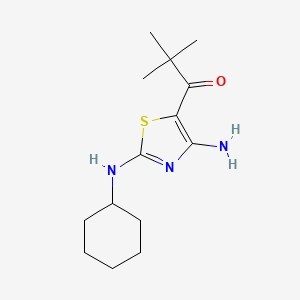
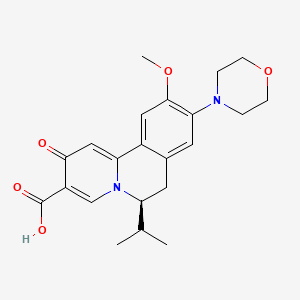
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
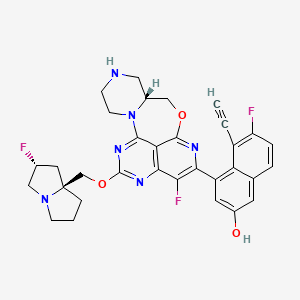
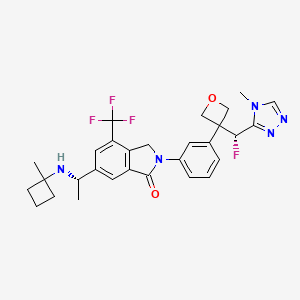
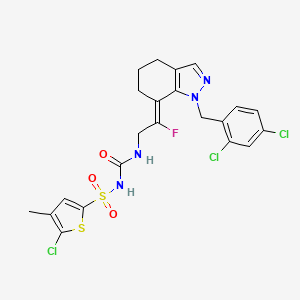
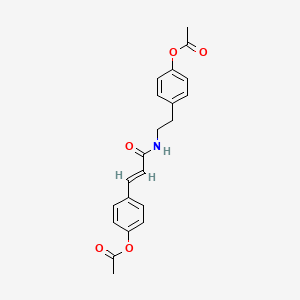
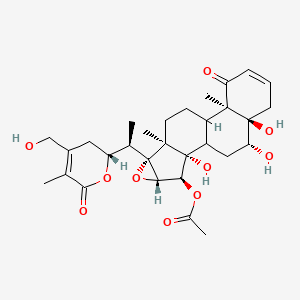
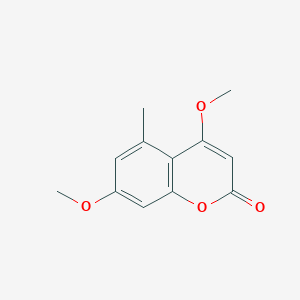
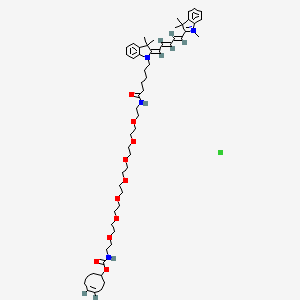
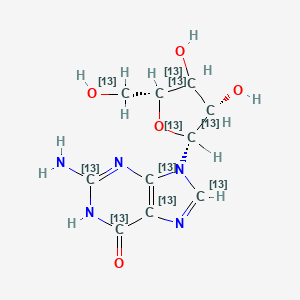
![5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine](/img/structure/B12374133.png)
